3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)-

Description

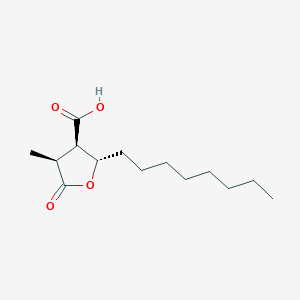

3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- is a stereochemically defined tetrahydrofuran derivative with a carboxylic acid moiety at position 2. Its structure features a methyl group at position 4, an octyl chain at position 2, and a keto group at position 5 (Figure 1). The stereochemistry (2S,3R,4S) is critical for its biological interactions, particularly in enzyme binding and inhibition . This compound is structurally related to fatty acid synthase inhibitors such as C75 derivatives but differs in substituents and stereochemical configuration .

Properties

CAS No. |

647830-61-3 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(2S,3R,4S)-4-methyl-2-octyl-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C14H24O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h10-12H,3-9H2,1-2H3,(H,15,16)/t10-,11-,12+/m0/s1 |

InChI Key |

GQYYQVFYWKFMBP-SDDRHHMPSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@@H]([C@@H](C(=O)O1)C)C(=O)O |

Canonical SMILES |

CCCCCCCCC1C(C(C(=O)O1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Addition of Substituents: The specific substituents, such as the tetrahydro-4-methyl-2-octyl-5-oxo group, can be added through various organic reactions, including alkylation and acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with varying properties.

Substitution: Various substituents can be introduced through substitution reactions, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and metabolic disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogues

Key Observations:

- Substituent Effects :

- The methyl vs. methylene group at position 4 significantly influences electronic and steric properties. Methyl derivatives exhibit tighter binding in enzyme pockets due to reduced steric hindrance compared to bulkier methylene groups .

- Chain Length : The octyl (C8) chain in the target compound balances lipophilicity and solubility, whereas tridecyl (C13) analogues (e.g., CAS 493-46-9) are more lipophilic but less soluble in aqueous media .

- The methyl vs. methylene group at position 4 significantly influences electronic and steric properties. Methyl derivatives exhibit tighter binding in enzyme pockets due to reduced steric hindrance compared to bulkier methylene groups .

- Stereochemical Impact :

Key Findings:

- The target compound’s methyl group may enhance stability compared to methylene-containing C75, which is prone to oxidation .

- The octyl chain in the target compound aligns with optimal chain lengths for crossing biological membranes, as seen in pharmacophore models for fatty acid synthase inhibitors .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4S)- (CAS Number: 647830-61-3) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C14H24O4

- Molecular Weight : 256.34 g/mol

- Structural Characteristics : The compound features a furan ring and a tetrahydrofuran moiety, which may contribute to its biological activity.

Biological Activity Overview

3-Furancarboxylic acid derivatives have been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with furan rings exhibit antimicrobial properties. The presence of the tetrahydro structure may enhance this activity by facilitating interaction with microbial membranes or enzymes.

- Anti-inflammatory Effects : Some studies suggest that furan derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

The biological activities of 3-furancarboxylic acid derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to reduced inflammation or altered microbial metabolism.

- Membrane Interaction : The hydrophobic regions of the molecule allow it to interact with lipid membranes, which may disrupt microbial cell integrity or influence cellular signaling pathways.

Antimicrobial Activity

A study examined the antimicrobial efficacy of various furan derivatives against common pathogens. Results indicated that 3-furancarboxylic acid exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Studies

In vitro studies have shown that 3-furancarboxylic acid can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This was assessed using ELISA assays, with results indicating a dose-dependent reduction in cytokine levels:

| Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 50 | 55 |

| 100 | 70 | 75 |

These findings highlight the potential use of this compound in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.